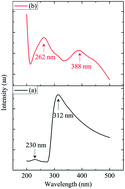Graphene oxide–ZnO nanocomposite modified electrode for the detection of phenol
Analytical Methods Pub Date: 2018-01-03 DOI: 10.1039/C7AY02650A
Abstract
In the present study, a ZnO functionalized graphene oxide (GO) modified glassy carbon electrode (GO–ZnO/GCE) was used for the electrochemical sensory detection of phenol. The prepared material was characterised using cyclic voltammetry (CV), square wave voltammetry (SWV), ultraviolet-visible spectroscopy (UV-Vis), Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM) and Raman spectroscopy. The parameters, such as the scan rate, pH, comparative study, stability, repeatability and interference, were optimised for the experimental study. The result of the study revealed that GO–ZnO exhibited favourable electrochemical behaviour for phenol oxidation, which was assigned to the joint efficiency of the ZnO and GO properties. An electrochemical sensor based on GO–ZnO exhibited excellent electrochemical performance towards the detection of phenol when compared to GO and bare GCE. The peak current demonstrated a linear relationship with phenol concentration in the range of 5–155 μM. Depending on the signal-to-noise characteristics (S/N = 3), the limit of detection for phenol was observed to be 2.2 nM. In addition, the electrochemical sensor showed excellent selectivity, stability and repeatability in the experimental studies. Based on our analysis, it can be considered that the GO–ZnO based phenol sensor has great potential in different applications requiring the detection of trace amounts of phenolic compounds.


Recommended Literature
- [1] Structure–solid-state CPMAS 13C NMR correlation in palladacycle solvates (pseudo-polymorphs) with a transformation from Z′ = 1 to Z′ = 2†
- [2] High-performance bipolar host materials for blue TADF devices with excellent external quantum efficiencies†
- [3] Catalytic conversion of biomass derivatives to lactic acid with increased selectivity in an aqueous tin(ii) chloride/choline chloride system†
- [4] Structural study of metal complexes of bisphosphonate amide ester: copper, magnesium, zinc and cadmium complexes of (dichloromethylene)bisphosphonic acid P-piperidinium-P′-methyl ester
- [5] Enhanced photochromism of 1,2-dithienylcyclopentene complexes with metal ion
- [6] Combined therapies with nanostructured carbon materials: there is room still available at the bottom
- [7] Immobilized copper-layered nickel ferrite on acid-activated montmorillonite, [(NiFe2O4@Cu)(H+-Mont)], as a superior magnetic nanocatalyst for the green synthesis of xanthene derivatives
- [8] Polyoxometalate charge directed coordination assemblies: Macrocycles and polymer chains†
- [9] Correction: Hierarchically structured iron-doped silver (Ag–Fe) lotus flowers for an efficient oxygen reduction reaction
- [10] Correlated migration of ions in a 2D heterostructure anode: guaranteeing a low barrier for a high site occupancy†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 131525-50-3









